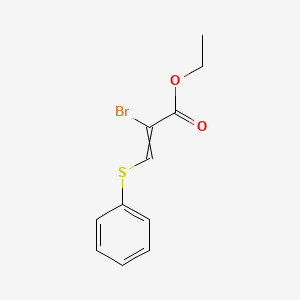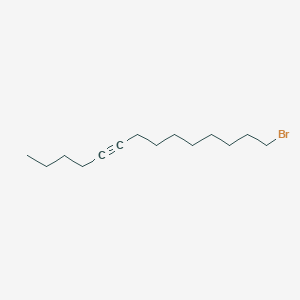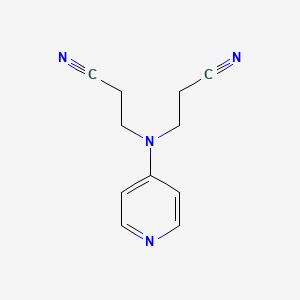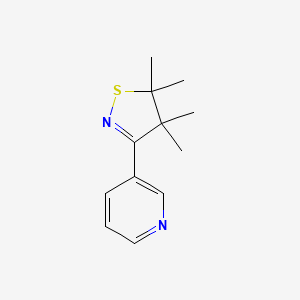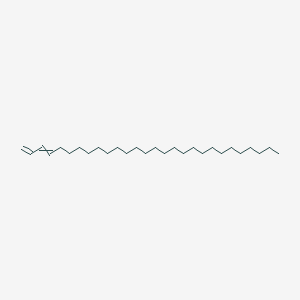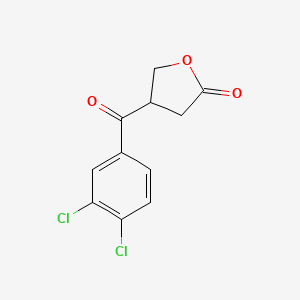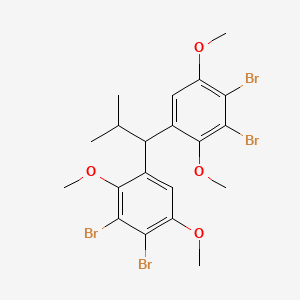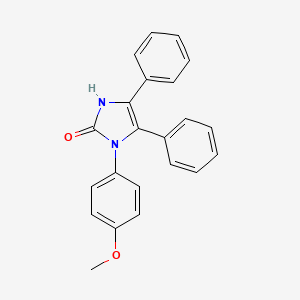![molecular formula C10H15ClN2O B14374734 N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine CAS No. 88558-89-8](/img/structure/B14374734.png)
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is a chemical compound that features a chloropyridine moiety linked to an amine group via an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine typically involves the reaction of 5-chloropyridine-2-ol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chloropyridine is replaced by the ethoxyamine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamine group can form hydrogen bonds with active sites, while the chloropyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}methylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}ethylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}butylamine
Uniqueness
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is unique due to its specific structural features, such as the propylamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
88558-89-8 |
|---|---|
Formule moléculaire |
C10H15ClN2O |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
N-[2-(5-chloropyridin-2-yl)oxyethyl]propan-1-amine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-5-12-6-7-14-10-4-3-9(11)8-13-10/h3-4,8,12H,2,5-7H2,1H3 |
Clé InChI |
ZNCLDOBSPISLSE-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCOC1=NC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

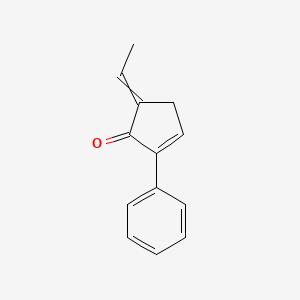
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
